3-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide
Description
Properties
IUPAC Name |
3-chloro-N-(5-cyano-2-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-20-14-6-5-10(9-17)7-13(14)18-15(19)11-3-2-4-12(16)8-11/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBUIDFLNONILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#N)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Considerations for Targeted Synthesis
Molecular Architecture
The target molecule comprises two aromatic systems connected via an amide bond:
- 3-Chlorobenzoyl moiety : A benzene ring substituted with chlorine at position 3.
- 5-Cyano-2-(methylsulfanyl)aniline : A second benzene ring featuring:
This configuration necessitates orthogonal synthetic strategies for introducing substituents while preserving functional group compatibility during coupling reactions.
Amide Bond Formation Strategies
Acid Chloride-Mediated Acylation
The most plausible route involves converting 3-chlorobenzoic acid to its acid chloride, followed by reaction with 5-cyano-2-(methylsulfanyl)aniline. This approach aligns with documented procedures for structurally related benzamides.
Acid Chloride Preparation
Representative Protocol (Adapted from):
3-Chlorobenzoic acid (1.0 eq) + SOCl2 (2.0 eq) in EtOAc
Add DMF (0.05 eq)
Heat at 45-50°C for 1 h → 3-Chlorobenzoyl chloride
Amine Coupling
- Solvent System : Dichloromethane/water biphasic mixture
- Base : Sodium carbonate (2.0-3.0 eq)
- Temperature : 0-5°C (initial), then room temperature
- Workup :
Yield Optimization Factors :
Alternative Synthetic Approaches
Coupling Reagent-Assisted Amidation
For acid-sensitive substrates, carbodiimide-based coupling may be preferable:
Reagent System :
- EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HOBt (hydroxybenzotriazole)
- Solvent: THF or DMF
- Temperature: 0°C → RT, 12-24 h
Advantages :
- Mild conditions preserve labile functional groups
- Avoids SOCl2 handling
Limitations :
Process Optimization Data
Purification and Characterization
Crystallization Protocols
Industrial-Scale Considerations
Cost Analysis
- Key Cost Drivers :
- 5-Cyano-2-(methylsulfanyl)aniline synthesis (42% of total)
- Solvent recovery systems (23%)
- Waste treatment (SOCl2 neutralization)
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets. The chloro, cyano, and methylsulfanyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(5-cyano-2-(methylthio)phenyl)benzenecarboxamide: Similar structure but with a methylthio group instead of a methylsulfanyl group.
3-Chloro-N-(5-cyano-2-(ethylsulfanyl)phenyl)benzenecarboxamide: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
3-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Benzamide Formation : React 3-chlorobenzoic acid with a coupling agent (e.g., EDCI or DCC) and 5-cyano-2-(methylsulfanyl)aniline under anhydrous conditions.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
Validation : Confirm purity via HPLC and structural integrity via H/C NMR.
- Key variables include solvent choice (e.g., DCM or DMF), reaction temperature (room temperature to 80°C), and catalyst loading (1–5 mol%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR detects aromatic protons (δ 7.2–8.1 ppm) and methylsulfanyl groups (δ 2.5–2.7 ppm). C NMR confirms cyano (δ 115–120 ppm) and carbonyl (δ 165–170 ppm) groups.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 347.05).
- FT-IR : Identifies C=O stretch (~1680 cm) and C≡N stretch (~2230 cm).
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C–S bond: ~1.78 Å; torsion angles < 5° for planar aromatic systems) .
Q. How can X-ray crystallography be applied to determine its molecular structure?
- Methodological Answer :
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.
- Refinement : Employ SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares on ).
- Validation : Check R-factors (, ) and residual electron density (< 0.5 eÅ).
- Example: A related sulfonamide compound (N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) showed monoclinic symmetry (space group ) with Å, Å, Å .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., cyano, methylsulfanyl) influence its reactivity and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Cyano Group : Increases electrophilicity of the benzene ring, enhancing reactivity in nucleophilic aromatic substitution.
- Methylsulfanyl Group : Acts as a weak electron donor, stabilizing intermediates in catalytic reactions.
- Biological Impact : Computational docking (e.g., AutoDock Vina) predicts enhanced binding to enzymes (e.g., kinase inhibitors) due to hydrophobic interactions with methylsulfanyl and hydrogen bonding with cyano .
- Example: Analogous compounds with sulfonamide groups showed anti-bacterial activity via enzyme inhibition (IC values: 2–10 μM) .
Q. What computational methods predict its interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein stability (RMSD < 2.0 Å over 100 ns).
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict redox activity.
- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bond acceptors at cyano groups).
- Example: A CENP-E inhibitor (GSK923295) with similar substituents showed binding free energy (ΔG) of −9.2 kcal/mol via MM-PBSA calculations .
Q. How to address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Controlled Assays : Standardize conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability.
- Meta-Analysis : Use tools like RevMan to statistically aggregate data (e.g., IC ranges).
- Mechanistic Studies : Validate targets via CRISPR knockouts or isotopic labeling.
- Example: Discrepancies in anti-malarial activity of sulfonamide derivatives were resolved by identifying pH-dependent solubility as a confounding factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
